

A Comparative Guide to MRS4596 and MRS4719 for Ischemic Stroke Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two promising neuroprotective agents, **MRS4596** and MRS4719, in the context of ischemic stroke. Both compounds are potent and selective antagonists of the P2X4 receptor (P2X4R), a key player in the neuroinflammatory response following ischemic brain injury. This document summarizes their performance based on available experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.

Performance Data

The following tables summarize the key quantitative data for **MRS4596** and MRS4719, highlighting their potency and efficacy in preclinical models of ischemic stroke.

Table 1: In Vitro Potency at Human P2X4 Receptor

Compound	Target	Assay	IC50 (μM)
MRS4719	human P2X4R	[Ca2+]i influx in HEK cells	0.503[1][2]
MRS4596	human P2X4R	[Ca2+]i influx in HEK cells	1.38[1][2]

Table 2: In Vivo Efficacy in a Mouse Model of Ischemic Stroke



Compound	Animal Model	Outcome Measure	Dosage	Result
MRS4719	Middle-aged mice (MCAo)	Infarct Volume Reduction	1.5 mg/kg/day	Significantly reduced from 59.6±5.3 mm³ to 27.47±10.23 mm³ (p<0.05)[1] [2]
MRS4596	Young mice (MCAo)	Neuroprotection	Dose-dependent	Showed neuroprotective effects[1][2]
MRS4719	Young mice (MCAo)	Neuroprotection	Dose-dependent	Showed neuroprotective effects[1][2]

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

In Vitro [Ca2+]i Influx Assay

- Objective: To determine the potency of MRS4596 and MRS4719 in blocking the P2X4 receptor.
- Cell Line: Human Embryonic Kidney (HEK) cells overexpressing the human P2X4 receptor. [1][2]
- · Methodology:
 - HEK cells expressing hP2X4R were loaded with a calcium-sensitive fluorescent dye.
 - The cells were then exposed to ATP, a natural agonist of the P2X4 receptor, which triggers an influx of calcium ions ([Ca2+]i).
 - The increase in intracellular calcium was measured using a fluorescence plate reader.



- To determine the inhibitory concentration (IC50), the assay was repeated with varying concentrations of MRS4596 and MRS4719 pre-incubated with the cells before the addition of ATP.
- The concentration of each compound that inhibited 50% of the ATP-induced calcium influx was determined as the IC50 value.[1][2]
- Additional In Vitro Assay: MRS4719 was also shown to inhibit ATP-induced [Ca2+]i influx in primary human monocyte-derived macrophages, demonstrating its activity on endogenously expressed P2X4R.[1][2]

In Vivo Middle Cerebral Artery Occlusion (MCAo) Model of Ischemic Stroke

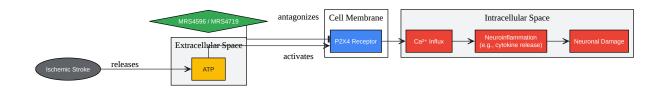
- Objective: To evaluate the neuroprotective efficacy of MRS4596 and MRS4719 in a living organism.
- Animal Model: Both young (8-12 weeks old) and middle-aged (11-12 months old) mice of both sexes were used.[1][2]
- Methodology:
 - Induction of Ischemia: Anesthesia was induced in the mice. A surgical procedure was performed to temporarily occlude the middle cerebral artery (MCA) for 60 minutes, inducing focal cerebral ischemia.[1][2]
 - Reperfusion: After 60 minutes, the occlusion was removed to allow for reperfusion of the affected brain tissue.[1][2]
 - Drug Administration: MRS4596 and MRS4719 were administered subcutaneously for 3 days post-stroke.[1][2]
 - Outcome Assessment:
 - Infarct Volume: After 3 days of reperfusion, the brains were harvested, sectioned, and stained (e.g., with TTC staining) to visualize the infarcted (damaged) tissue. The volume of the infarct was then quantified.[1][2]



■ Learning and Memory: In a separate cohort, the effect of MRS4719 on learning and memory was assessed 4 weeks after the stroke.[1][2]

Signaling Pathways and Experimental Workflow

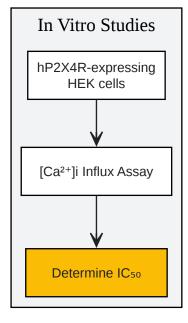
The following diagrams illustrate the proposed mechanism of action and the experimental workflow described in this guide.

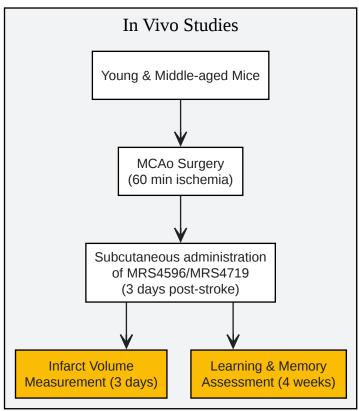


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Caption: P2X4R signaling pathway in ischemic stroke.







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References

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